Diphenyliodonium

Overview

Description

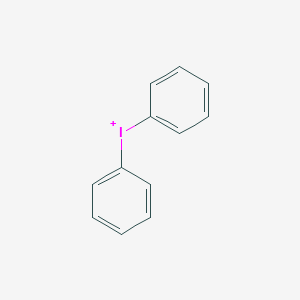

Diphenyliodonium (Ph₂I⁺) is a hypervalent iodine(III) compound characterized by two phenyl groups bonded to a central iodine atom. It is commonly used as a versatile reagent in organic synthesis, particularly in arylation reactions, photoacid generation, and enzymatic inhibition studies . Its stability, redox properties, and ability to act as an electrophilic arylating agent make it a valuable tool in both industrial and academic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium salts can be synthesized through various methods. One common approach involves the reaction of iodobenzene with benzene in the presence of an oxidizing agent such as peracetic acid or hydrogen peroxide. The reaction typically occurs under mild conditions, yielding this compound salts with high purity .

Industrial Production Methods: In industrial settings, this compound salts are produced using scalable electrochemical methods. This involves the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell. The process is efficient and generates minimal chemical waste .

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium salts undergo various types of reactions, including:

Substitution Reactions: These salts are commonly used in electrophilic aromatic substitution reactions, where they transfer a phenyl group to an aromatic substrate.

Oxidation Reactions: this compound salts can act as oxidizing agents in certain reactions.

Coupling Reactions: They are used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.

Tetrahydrofuran (THF): Common solvent for these reactions.

Benzoquinone (BQ), Phenyl Acetate (Ph(OAc)2), and Copper Acetate (Cu(OAc)2): Oxidants used in various reactions.

Major Products:

Phenylated Heteroaromatic Compounds: Formed through the reaction of this compound salts with heteroaromatic compounds.

Aryl Alkenes and Alkynes: Products of cross-coupling reactions.

Scientific Research Applications

Photochemical Applications

Photoinitiators in Polymer Chemistry

Diphenyliodonium salts are widely used as photoinitiators in the field of polymer chemistry. They are particularly effective in initiating polymerization processes upon exposure to UV light. The mechanism involves the generation of free radicals that initiate the polymerization of monomers, enhancing the curing process in resin formulations.

| Property | Value |

|---|---|

| C–I Bond Energy | Low energy, facilitating radical formation |

| Photoinitiation Wavelengths | Effective at 365 nm and 405 nm |

| Degree of Conversion | Increased with DPI addition |

Case studies have demonstrated that incorporating this compound hexafluorphosphate in resin formulations significantly improves the rate of curing and degree of polymerization compared to traditional systems using camphorquinone (CQ) alone .

Neuroprotective Applications

This compound has shown potential neuroprotective effects, particularly against glutamate-induced neurotoxicity. Research indicates that DPI can inhibit the influx of calcium ions through N-methyl-D-aspartate (NMDA) receptors, thereby reducing neuronal damage.

- Study Findings:

This neuroprotective property is attributed to its ability to inhibit flavin-containing enzymes, which play a role in oxidative stress pathways. Thus, DPI may offer therapeutic benefits in conditions characterized by excitotoxicity.

Environmental Applications

Recent studies have explored the use of this compound salts as environmentally friendly photo-acid generators (PAGs). These compounds exhibit photosensitivity suitable for applications in chemically amplified resists (CARs), which are critical in photolithography processes used in semiconductor manufacturing.

- Key Characteristics:

The incorporation of environmentally benign anions into this compound salts enhances their applicability while maintaining performance standards required for industrial processes.

Mechanistic Insights

The mechanisms by which this compound operates as a photoinitiator and neuroprotectant have been studied extensively. For instance, it has been shown to generate reactive oxygen species (ROS) under certain conditions, which can lead to oxidative stress but also serve as a signaling mechanism in cellular responses .

Mechanism of Action

The mechanism of action of diphenyliodonium salts involves the generation of reactive intermediates through electron transfer processes. When exposed to light or heat, these salts decompose to produce phenyl radicals or cations, which then participate in various chemical reactions. The molecular targets and pathways involved include the activation of aromatic substrates and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Enzymatic Inhibition and Selectivity

Diphenyliodonium chloride is a potent inhibitor of NADPH oxidases (NOX) and flavin-dependent enzymes. However, its lack of specificity distinguishes it from other inhibitors:

- Apocynin: A natural NADPH oxidase inhibitor, apocynin shows similar non-selectivity but lower potency compared to Ph₂I⁺. Both compounds inhibit ROS generation but are outperformed by second-generation NOX inhibitors (e.g., GKT136901) in selectivity .

- 5,6-Dimethylbenzimidazole (DMB) : Ph₂I⁺ exhibits ~10-fold higher potency than DMB in suppressing bacterial growth under carbon-source-dependent conditions, highlighting its stronger flavin antagonism .

Table 1: Comparison of Enzymatic Inhibitors

| Compound | Target Enzymes | Potency (Relative to Ph₂I⁺) | Specificity |

|---|---|---|---|

| This compound | NOX, flavoproteins | 1.0 (Reference) | Low |

| Apocynin | NOX | 0.3 | Low |

| DMB | Flavin-dependent enzymes | 0.1 | Moderate |

| Second-gen NOX inhibitors | NOX isoforms | 1.5–2.0 | High |

Structural and Bonding Characteristics

Ph₂I⁺ belongs to the diarylhalonium family, with distinct structural differences compared to lighter halogens:

- Bond Angles and Orbital Hybridization :

Table 2: Structural Comparison of Diarylhalonium Salts

| Compound | C–E–C Bond Angle (°) | s-Orbital Character (%) | Lewis Acidity (LA) |

|---|---|---|---|

| This compound (Ph₂I⁺) | 95–100 | 8.6 | Moderate |

| Diphenylbromonium | ~105 | 19.1 | Low |

| Diphenylchloronium | 106.4 | 19.1 | Negative |

| Cyclic iodonium (e.g., dibenzo[b,d]iodolium) | 90–95 | 10.2 | High |

Cyclic iodonium compounds, such as dibenzo[b,d]iodolium, exhibit enhanced Lewis acidity due to constrained geometry, enabling stronger halogen-bonding interactions compared to acyclic Ph₂I⁺ .

Table 3: Photochemical Properties of PAGs

| Compound | λₘₐₓ (nm) | Redox Potential (eV) | Sensitizer Compatibility |

|---|---|---|---|

| This compound triflate | 230 | −0.2 | High (e.g., ITX) |

| Sulfonium salts | 250–300 | −1.2 | Low (requires anthracenes) |

| Aryliodonium ylides (S5/S6) | 330 | −0.5 | Moderate |

Reactivity in Arylation Reactions

Ph₂I⁺ salts are superior arylating agents in transition-metal-free reactions. Key distinctions include:

- Counter Anion Effects : Chloride (Ph₂I⁺Cl⁻) outperforms nitrate, hexafluorophosphate, and tetrafluoroborate salts in direct C–H arylation due to enhanced electrophilicity .

- Comparison with Diaryliodonium Ylides: Ph₂I⁺ salts exhibit faster reaction kinetics in trapping oxygen nucleophiles (e.g., 87% yield in 2-phenoxybenzaldehyde synthesis) compared to ylides .

Research Findings and Contradictions

- Radical Intermediates : Early assumptions that Ph₂I⁺ inhibits enzymes via radical pathways were disproven. Enzymes like lipoamide dehydrogenase are inhibited without involving radical intermediates .

- Temporal ROS Inhibition : Ph₂I⁺ suppresses ROS generation in early stages (e.g., 1–6 hours post-treatment) but fails at later stages (20 hours), suggesting time-dependent mechanism shifts .

Biological Activity

Diphenyliodonium (DIP) is a compound that has garnered significant attention in biomedical research, particularly for its role as an inhibitor of various biological processes. It is structurally related to diphenyleneiodonium (DPI), which is widely recognized for its ability to inhibit flavoenzymes, especially NADPH oxidase. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

This compound acts primarily as an inhibitor of redox-active enzymes. Research indicates that DIP can significantly interfere with cellular metabolic pathways, leading to increased oxidative stress. For instance, studies have demonstrated that DIP inhibits the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle in glial cells, resulting in elevated levels of reactive oxygen species (ROS) and subsequent cytotoxic effects . The inhibition of these metabolic pathways is attributed to the blockade of NAD(P)-dependent enzymes such as glucose 6-phosphate dehydrogenase and lactate dehydrogenase .

Cytotoxic Effects

The cytotoxicity of this compound has been documented in various cell types. In a study involving N11 glial cells, DIP treatment led to a dose-dependent increase in lipoperoxidation and lactate dehydrogenase leakage into the extracellular medium, indicating cell membrane damage and necrosis . Furthermore, preloading cells with glutathione was shown to mitigate these cytotoxic effects, suggesting that oxidative stress plays a crucial role in DIP-induced cell damage .

Neuroprotective Properties

Interestingly, this compound has also been observed to exhibit neuroprotective properties under certain conditions. It has been reported that DIP can reduce neuronal damage induced by excitotoxic agents like glutamate. In a dose-dependent manner, DIP administration decreased neuronal injury following exposure to glutamate or N-methyl-D-aspartate (NMDA), highlighting its potential as a protective agent against excitotoxicity . This duality of action—cytotoxic at high concentrations yet protective at lower doses—underscores the complexity of DIP's biological effects.

Photochemical Applications

In addition to its biological activity in cellular contexts, this compound also shows promise in photochemical applications. Studies have demonstrated that DIP can act as a photoinitiator in polymerization processes when combined with certain dyes. The compound facilitates electron transfer reactions that lead to the generation of radical species capable of initiating polymerization under UV light . This property may be exploited in developing new materials or therapeutic agents.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Neuroprotection Against Glutamate Toxicity : A notable study demonstrated that this compound significantly reduced neuronal damage from glutamate exposure in cultured neurons. The effective concentration range indicated potential therapeutic applications for neurodegenerative diseases where excitotoxicity is a concern .

- Oxidative Stress Induction : In experiments with glial cells, DIP was shown to induce oxidative stress characterized by increased ROS production and lipid peroxidation. This finding raises questions about the safety and therapeutic index of using DIP in clinical settings .

- Photoinitiator Role : Research into the photochemical properties of DIP revealed its utility as a photoinitiator in polymerization reactions involving phenoxazin dyes. This application could lead to advancements in materials science and drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diphenyliodonium salts with high purity, and how can their structural integrity be validated?

- Methodological Answer :

- Synthesis : Use iodobenzene dichloride and aromatic precursors in a Friedel-Crafts alkylation reaction under inert conditions. For example, this compound hexafluorophosphate (CAS 58109-40-3) can be synthesized via ligand exchange with silver hexafluorophosphate .

- Validation : Employ H/C NMR to confirm aromatic proton environments and iodonium center integration. X-ray diffraction (XRD) is critical for crystallographic verification, while elemental analysis ensures stoichiometric purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound salt intermediates in photoredox reactions?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor charge-transfer bands (e.g., 250–300 nm) to track iodonium-centered redox activity.

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks and fragmentation patterns.

- Raman Spectroscopy : Identify vibrational modes of the iodonium cation (e.g., I–C stretching at 600–700 cm) .

Q. How can researchers ensure reproducibility in kinetic studies of this compound-mediated C–H functionalization?

- Methodological Answer :

- Control Experiments : Standardize solvent systems (e.g., anhydrous DMF) and catalyst loading.

- Data Reporting : Publish full experimental details (e.g., stirring rate, temperature gradients) in supplementary materials to align with journal reproducibility guidelines .

Advanced Research Questions

Q. How do computational methods resolve contradictions in the reported thermal stability of this compound triflate (CAS 66003-76-7)?

- Methodological Answer :

- Density Functional Theory (DFT) : Model bond dissociation energies (BDEs) of the I–O bond to predict decomposition pathways.

- Experimental Cross-Validation : Use differential scanning calorimetry (DSC) to measure onset temperatures under controlled atmospheres. Compare results with literature data, adjusting for humidity and crystallinity effects .

Q. What strategies mitigate competing pathways in this compound-catalyzed arylations, and how can mechanistic ambiguities be addressed?

- Methodological Answer :

- In Situ Monitoring : Utilize stopped-flow NMR or time-resolved IR spectroscopy to capture transient intermediates.

- Isotopic Labeling : Introduce O or deuterated substrates to track oxygen or proton transfer steps.

- Kinetic Isotope Effects (KIE) : Compare rate constants () to distinguish radical vs. ionic mechanisms .

Q. How can researchers design experiments to reconcile conflicting data on this compound’s role in photoacid generation?

- Methodological Answer :

- Multivariate Analysis : Vary light intensity, wavelength, and counterion (e.g., hexafluorophosphate vs. triflate) to isolate contributing factors.

- Quantum Yield Calculations : Use actinometry (e.g., ferrioxalate) to quantify photon efficiency.

- Peer Validation : Share raw datasets via open-access platforms to facilitate cross-lab verification .

Q. Data Analysis and Contradiction Resolution

Q. What statistical frameworks are appropriate for interpreting variability in this compound salt cytotoxicity assays?

- Methodological Answer :

- Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to IC data.

- Error Source Analysis : Use ANOVA to distinguish biological variability from instrumental noise (e.g., plate reader calibration) .

Q. How should researchers address discrepancies in electrochemical reduction potentials of this compound salts across studies?

- Methodological Answer :

- Reference Electrode Calibration : Standardize against Ag/AgCl or Fc/Fc in all publications.

- Solvent Effect Correction : Report potentials with corrected Born–Haber cycles for solvent permittivity .

Q. Tables for Key this compound Derivatives

| Compound Name | CAS Number | Key Applications |

|---|---|---|

| This compound hexafluorophosphate | 58109-40-3 | Photoredox catalysis, initiator |

| This compound triflate | 66003-76-7 | Photoacid generator |

| This compound nitrate | 722-56-5 | Oxidizing agent in synthesis |

Properties

IUPAC Name |

diphenyliodanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLBDYMWFAHSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10I+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1483-72-3 (chloride), 1483-73-4 (bromide), 2217-79-0 (iodide), 49723-69-5 (sulfate[1:1]), 58109-40-3 (hexafluorophosphate), 62613-15-4 (hexafluoroarsenate), 6293-66-9 (tosylate), 722-56-5 (nitrate) | |

| Record name | Diphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60144196 | |

| Record name | Diphenyliodonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-84-0 | |

| Record name | Diphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.